

Application Notes: Copper-Molybdenum Composites for Advanced Thermal Management

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copper;molybdenum

Cat. No.: B14286079

[Get Quote](#)

Subject: Application and Characterization of Copper-Molybdenum (Cu-Mo) Composites as High-Performance Heat Sink Materials

Introduction

Copper-molybdenum (Cu-Mo) composites are a class of advanced materials engineered to meet the demanding thermal management needs of modern electronics, aerospace, and automotive applications.^{[1][2][3]} These composites leverage the high thermal conductivity of copper and the low coefficient of thermal expansion (CTE) of molybdenum to deliver a material with a unique and highly desirable set of properties.^{[1][4][5][6]} By adjusting the ratio of copper to molybdenum, the thermal and mechanical characteristics of the composite can be tailored to match specific substrate materials, such as semiconductors and ceramics, thereby minimizing thermal stresses and enhancing device reliability.^{[2][4][7][8]}

This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals working with or considering Cu-Mo composites for thermal management solutions.

Key Properties and Advantages

Cu-Mo composites offer a superior combination of properties compared to traditional heat sink materials like pure copper or aluminum.^[3]

- **High Thermal Conductivity:** Efficiently dissipates heat from critical components, with typical values ranging from 160 to 270 W/m·K.[\[2\]](#)[\[9\]](#)
- **Adjustable Coefficient of Thermal Expansion (CTE):** The CTE can be precisely controlled to match that of semiconductor materials like Gallium Arsenide (GaAs) and Gallium Nitride (GaN), reducing thermal stress at the interface.[\[2\]](#)[\[4\]](#)
- **High-Temperature Stability:** Maintains mechanical integrity and performance at elevated operating temperatures.[\[2\]](#)[\[3\]](#)
- **Excellent Hermeticity:** Provides a reliable seal in electronic packages, protecting sensitive components from environmental factors.[\[4\]](#)
- **Good Machinability:** Can be machined into complex geometries required for advanced heat sink designs.[\[2\]](#)[\[4\]](#)[\[10\]](#)
- **Lighter than Tungsten-Copper:** Offers a lower density alternative to Tungsten-Copper (W-Cu) composites, making it suitable for weight-sensitive applications in aerospace.[\[2\]](#)[\[5\]](#)[\[11\]](#)

Applications

The unique properties of Cu-Mo composites make them ideal for a wide range of high-performance applications:

- **Microelectronics Packaging:** Used as heat spreaders, base plates, and chip carriers for high-power semiconductors, IGBT modules, and GaAs/GaN devices.[\[2\]](#)[\[6\]](#)[\[12\]](#)
- **RF and Microwave Components:** Essential for thermal management in radar systems, satellite communications, and 5G infrastructure.[\[2\]](#)
- **Laser and Optoelectronic Devices:** Employed as heat sinks for high-power lasers, LED modules, and other photonic applications.[\[2\]](#)
- **Aerospace and Defense:** Utilized in cooling solutions for avionics, missile guidance systems, and radar components where reliability and low weight are critical.[\[1\]](#)[\[2\]](#)
- **Automotive:** Plays a crucial role in the thermal management of power electronics in electric and hybrid vehicles.[\[1\]](#)

Data Presentation: Properties of Copper-Molybdenum Composites

The following tables summarize the key quantitative data for various Cu-Mo compositions, providing a basis for material selection and design.

Table 1: Thermal and Mechanical Properties of Common Cu-Mo Compositions

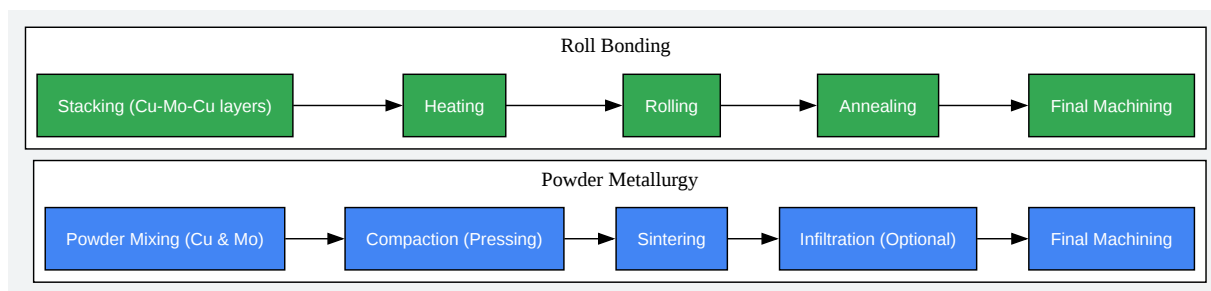
Composition (wt%)	Density (g/cm ³)	Thermal Conductivity (W/m·K)	Coefficient of Thermal Expansion (CTE) (10 ⁻⁶ /K)
Mo-15Cu (85/15)	10.01[10]	160 - 170[13]	6.8 - 7.0[2][13]
Mo-20Cu (80/20)	9.94[10]	170 - 180[13]	7.5 - 8.0[13]
Mo-25Cu (75/25)	9.87[10]	180 - 195[13]	8.0 - 8.7[13]
Mo-30Cu (70/30)	-	185 - 205[13]	8.7 - 9.3[13]
Mo-40Cu (60/40)	9.68[10]	205 - 220[13]	10.2 - 11.0[13]
Mo-50Cu (50/50)	-	220 - 235[13]	11.5 - 12.5[13]

Table 2: Physical Properties of Constituent Materials

Material	Density (g/cm ³)	Thermal Conductivity (W/m·K)	CTE (10 ⁻⁶ /K)
Copper (Cu)	8.96	397 - 401[9][14]	16.5[9][14]
Molybdenum (Mo)	10.22	138[9]	4.9 - 5.35[9]

Manufacturing Processes

Cu-Mo composites are primarily manufactured using powder metallurgy techniques or through roll bonding. The choice of manufacturing process influences the final properties and microstructure of the material.



[Click to download full resolution via product page](#)

Caption: Manufacturing workflows for Cu-Mo composites.

Experimental Protocols

The following are detailed protocols for the characterization of key thermal properties of Cu-Mo composites, based on ASTM standards.

Protocol for Measuring Thermal Conductivity

This protocol is based on the Guarded-Comparative-Longitudinal Heat Flow Technique as described in ASTM E1225.

Objective: To determine the thermal conductivity of a Cu-Mo composite sample.

Materials and Equipment:

- Cu-Mo composite specimen of known dimensions
- Guarded-comparative-longitudinal heat flow apparatus
- Reference materials with known thermal conductivity
- Temperature sensors (thermocouples)

- Data acquisition system
- Calibration standards

Procedure:

- Specimen Preparation:
 - Machine the Cu-Mo composite into a cylindrical or rectangular specimen with flat and parallel end faces.
 - Ensure the dimensions are appropriate for the test apparatus. For composites, the specimen should be sufficiently large to be representative of the bulk material.
- Apparatus Setup:
 - Assemble the test stack in the following order: heat source, meter bar, specimen, meter bar, and heat sink.
 - Place temperature sensors at precise locations along the meter bars and on the specimen surfaces.
 - Apply a consistent axial load to ensure good thermal contact between the components.
 - Engage the guard heater to minimize radial heat losses.
- Measurement:
 - Establish a steady-state temperature gradient across the test stack by controlling the heat source and heat sink temperatures.
 - Record the temperature readings from all sensors once thermal equilibrium is reached.
 - Measure the power input to the main heater.
- Calculation:
 - Calculate the temperature gradients along the meter bars and the specimen.

- Determine the heat flow through the meter bars using their known thermal conductivity and temperature gradients.
- The thermal conductivity (λ) of the specimen is calculated using the formula: $\lambda_{\text{specimen}} = (Q / A) * (\Delta x_{\text{specimen}} / \Delta T_{\text{specimen}})$ where Q is the heat flow, A is the cross-sectional area, Δx is the thickness, and ΔT is the temperature difference across the specimen.



[Click to download full resolution via product page](#)

Caption: Workflow for thermal conductivity measurement.

Protocol for Measuring Coefficient of Thermal Expansion (CTE)

This protocol is based on Thermomechanical Analysis (TMA) as described in ASTM E831.^[4]

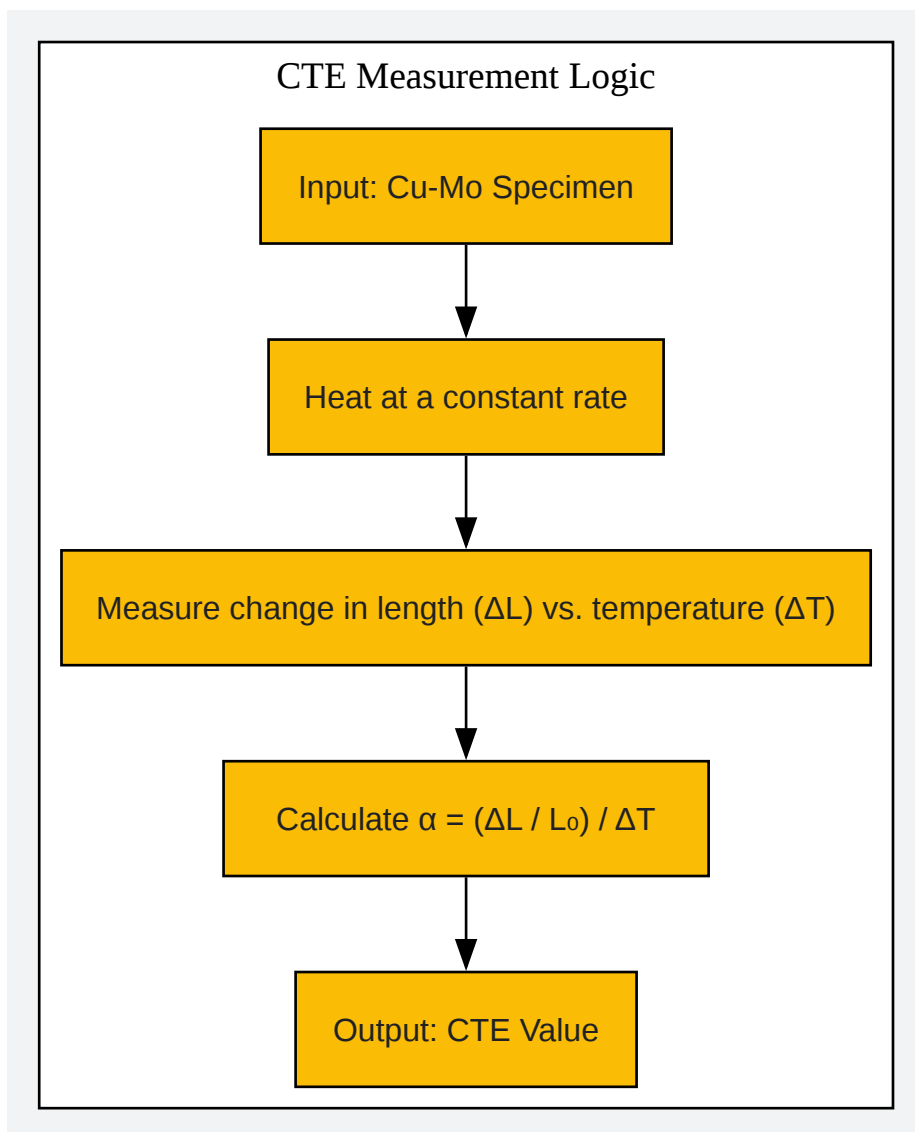
Objective: To determine the coefficient of linear thermal expansion of a Cu-Mo composite.

Materials and Equipment:

- Cu-Mo composite specimen of known length
- Thermomechanical Analyzer (TMA)
- Displacement sensor (probe)
- Programmable furnace
- Data acquisition system
- Calibration standard (e.g., aluminum)

Procedure:

- Specimen Preparation:
 - Prepare a specimen with a length typically between 2 and 10 mm, ensuring the ends are flat and parallel.
- Instrument Calibration:
 - Calibrate the TMA using a material with a known and certified CTE over the desired temperature range.
- Measurement:
 - Place the specimen in the TMA sample holder.
 - Position the probe in contact with the top surface of the specimen and apply a small, constant force.
 - Heat the specimen at a controlled rate (e.g., 5 °C/min) over the desired temperature range.[\[10\]](#)
 - The TMA will record the change in the specimen's length as a function of temperature.
- Calculation:
 - The coefficient of linear thermal expansion (α) is calculated from the slope of the length-change versus temperature curve: $\alpha = (\Delta L / L_0) / \Delta T$ where ΔL is the change in length, L_0 is the initial length, and ΔT is the change in temperature.



[Click to download full resolution via product page](#)

Caption: Logical flow for CTE determination.

Conclusion

Copper-molybdenum composites are enabling materials for advanced thermal management, offering a unique combination of high thermal conductivity and a tailorable coefficient of thermal expansion. By understanding their properties and employing standardized characterization techniques, researchers and engineers can effectively integrate these materials into next-generation electronic and high-power density systems to ensure optimal performance and long-term reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. analysistech.com [analysistech.com]
- 2. Characterization of Al Metal Matrix Composites Produced by the Stir-Casting Method | Scientific.Net [scientific.net]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. ASTM E228: Thermal Expansion In Metals And Ceramics [samaterials.co.uk]
- 6. store.astm.org [store.astm.org]
- 7. torreyhillstech.com [torreyhillstech.com]
- 8. iitg.ac.in [iitg.ac.in]
- 9. ASTM C177 | Thermal Conductivity Testing | VTEC Laboratories [vteclabs.com]
- 10. plastics.ulprospector.com [plastics.ulprospector.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Characterization of Metal Matrix Composites | Semantic Scholar [semanticscholar.org]
- 13. Recent Advancements in Fabrication of Metal Matrix Composites: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aotco.com [aotco.com]
- To cite this document: BenchChem. [Application Notes: Copper-Molybdenum Composites for Advanced Thermal Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14286079#using-copper-molybdenum-as-a-heat-sink-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com